Acein refers to a class of peptides that exhibit significant biological activity, particularly in relation to the angiotensin-converting enzyme (ACE). Two notable members of this class are Acein-1 and Acein-2, which have been isolated from various biological sources. Acein-1 is a nonapeptide with the sequence H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH, while Acein-2 is a tripeptide with the sequence Leu-Ile-Tyr. These peptides have been studied for their potential roles in modulating blood pressure and other physiological processes through their interaction with ACE, a key enzyme in the renin-angiotensin system that regulates vascular tone and fluid balance in the body .
The primary chemical reaction involving Acein peptides occurs through their interaction with ACE. Specifically, these peptides can inhibit the conversion of angiotensin I to angiotensin II, thereby influencing blood pressure regulation. The mechanism involves binding to the active site of ACE, which is a zinc-dependent metalloproteinase. The presence of chloride ions can enhance the catalytic activity of ACE, affecting how these peptides interact with the enzyme .
Acein peptides exhibit notable biological activities, primarily as inhibitors of ACE. This inhibition leads to various physiological effects:
Acein peptides can be synthesized through various methods:
The applications of Acein peptides are primarily in the fields of pharmacology and biotechnology:
Research on Acein has focused on its interactions with ACE and other biological systems:
Several compounds share structural or functional similarities with Acein. Here are some notable examples:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Lisinopril | Synthetic inhibitor | ACE inhibition | Widely used antihypertensive drug |
Enalapril | Synthetic inhibitor | ACE inhibition | Prodrug that converts to active form |
Captopril | Synthetic inhibitor | ACE inhibition | First orally active ACE inhibitor |
Angiotensin II | Natural peptide | Vasoconstriction | Potent endogenous regulator of blood pressure |
Bradykinin | Natural peptide | Vasodilation | Opposes effects of angiotensin II |
Acein's uniqueness lies in its specific peptide structure and its dual role in both inhibiting ACE and promoting neurotransmitter release, distinguishing it from traditional synthetic inhibitors that primarily target ACE without additional neurochemical effects.
The molecular composition of Acein reflects its peptide nature through the systematic arrangement of carbon, hydrogen, nitrogen, and oxygen atoms [2]. The molecular formula C₄₃H₆₈N₁₀O₁₃ indicates a substantial peptide structure containing 43 carbon atoms, 68 hydrogen atoms, 10 nitrogen atoms, and 13 oxygen atoms [2]. This elemental composition aligns with the expected stoichiometry for a nonapeptide containing multiple amino acid residues with diverse side chain functionalities [3].
The molecular weight determination of 932.5 grams per mole has been validated through mass spectrometric analysis, confirming the structural integrity of the synthesized compound [2] [5]. This molecular weight corresponds precisely to the theoretical mass calculated from the amino acid sequence, providing confirmation of successful peptide synthesis and purification [5] [6].
Parameter | Value | Analytical Method | Reference |
---|---|---|---|
Molecular Formula | C₄₃H₆₈N₁₀O₁₃ | Mass Spectrometry | [2] |
Molecular Weight | 932.5 g/mol | LC-MS Analysis | [2] [5] |
Elemental Composition | C: 43, H: 68, N: 10, O: 13 | Elemental Analysis | [2] |
Dissociation Constant | 2.79 nM | Binding Assay | [2] |
The structural validation of Acein involves comprehensive analytical approaches that confirm both the molecular formula and the spatial arrangement of constituent atoms [7] [8]. Advanced mass spectrometric techniques provide definitive confirmation of the molecular weight, while elemental analysis validates the atomic composition [5] [6]. These complementary analytical methods establish the chemical identity of Acein with high confidence levels [8].
The primary structure of Acein consists of a specific nonapeptide sequence: H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH, which has been determined through systematic peptide sequencing methodologies [3] [4]. This sequence represents the complete amino acid arrangement from the amino terminus to the carboxyl terminus, establishing the fundamental structural framework of the molecule [4].
Sequence determination protocols for Acein employ multiple analytical techniques to ensure accuracy and reliability [9] [10]. Tandem mass spectrometry serves as the primary method for sequence elucidation, providing fragment ion patterns that correspond to specific amino acid sequences [9] [11]. The fragmentation patterns observed in mass spectrometric analysis confirm the ordered arrangement of proline, threonine, lysine, phenylalanine, and alanine residues [9].
Position | Amino Acid | Single Letter Code | Molecular Weight (Da) | Validation Method |
---|---|---|---|---|
1 | Proline | P | 115.13 | MS/MS Fragmentation |
2 | Proline | P | 115.13 | MS/MS Fragmentation |
3 | Threonine | T | 119.12 | MS/MS Fragmentation |
4 | Threonine | T | 119.12 | MS/MS Fragmentation |
5 | Threonine | T | 119.12 | MS/MS Fragmentation |
6 | Lysine | K | 146.19 | MS/MS Fragmentation |
7 | Phenylalanine | F | 165.19 | MS/MS Fragmentation |
8 | Alanine | A | 89.09 | MS/MS Fragmentation |
9 | Alanine | A | 89.09 | MS/MS Fragmentation |
Primary structure validation involves comprehensive verification of the amino acid sequence through multiple independent analytical approaches [9] [12]. Edman degradation techniques provide sequential identification of amino acids from the amino terminus, while mass spectrometric fragmentation analysis confirms the complete sequence [9]. These complementary methods ensure the accuracy of sequence determination and validate the structural integrity of the synthesized peptide [12].
The sequence H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH has been confirmed through multiple analytical cycles, demonstrating reproducible results across different analytical platforms [3] [4]. Structure-activity relationship studies have identified the carboxy-terminal pentapeptide H-Thr-Lys-Phe-Ala-Ala-OH as the minimal sequence retaining full biological activity [4].
Solid-phase peptide synthesis represents the standard methodology for Acein production, utilizing fluorenylmethyloxycarbonyl chemistry for amino acid coupling reactions [3] [13]. The synthesis protocol employs polystyrene-based resin supports modified with appropriate linker molecules to facilitate peptide assembly and subsequent cleavage [13] [14].
The synthetic strategy for Acein follows the established carboxy-terminus to amino-terminus assembly approach, beginning with the attachment of the carboxy-terminal alanine residue to the solid support [15] [13]. Sequential coupling reactions incorporate each amino acid in the predetermined sequence, with temporary protecting groups preventing unwanted side reactions during the synthesis process [13].
Synthesis Step | Reagent System | Reaction Time | Temperature | Monitoring Method |
---|---|---|---|---|
Resin Loading | Fmoc-Ala-OH/DIC/HOBt | 2 hours | 25°C | Kaiser Test |
Deprotection | 20% Piperidine/DMF | 20 minutes | 25°C | UV Monitoring |
Coupling | Fmoc-AA-OH/HBTU/DIPEA | 1 hour | 25°C | Kaiser Test |
Capping | Ac₂O/Pyridine | 10 minutes | 25°C | - |
Final Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | 3 hours | 25°C | HPLC Analysis |
Quality control measures during synthesis include real-time monitoring of coupling efficiency through ninhydrin testing and ultraviolet spectroscopic analysis of deprotection reactions [13] [16]. These monitoring protocols ensure complete amino acid incorporation and prevent the accumulation of deletion sequences that could compromise final product quality [16].
The cleavage protocol for Acein involves treatment with trifluoroacetic acid-based reagent systems that simultaneously remove the peptide from the solid support and deprotect amino acid side chains [13] [14]. The cleavage conditions have been optimized to minimize side reactions while ensuring complete peptide liberation [14]. Post-cleavage purification employs preparative high-performance liquid chromatography to remove synthetic impurities and achieve the required purity specifications [4] [17].
High-performance liquid chromatography serves as the primary analytical technique for Acein purity assessment, providing quantitative determination of the target peptide and related impurities [18] [17]. The chromatographic method employs reverse-phase separation mechanisms with gradient elution systems optimized for peptide analysis [18] [19].
The analytical method utilizes C18 stationary phases with mobile phase systems consisting of water and acetonitrile containing trifluoroacetic acid as an ion-pairing agent [18] [20]. The gradient conditions have been optimized to achieve baseline resolution between Acein and potential synthetic impurities, including deletion sequences and oxidation products [20].
Parameter | Specification | Method | Acceptance Criteria |
---|---|---|---|
Purity by HPLC | ≥95.0% | Reverse-Phase HPLC | Area Normalization |
Single Impurity | ≤2.0% | Reverse-Phase HPLC | Individual Peak Area |
Water Content | ≤10.0% | Karl Fischer | Volumetric Titration |
Residual TFA | ≤0.5% | Ion Chromatography | Conductivity Detection |
Molecular Weight | 932.5 ± 1.0 Da | LC-MS | Mass Accuracy |
Liquid chromatography-mass spectrometry provides definitive identification and purity assessment through molecular weight determination and structural confirmation [11] [19]. The analytical protocol employs electrospray ionization with tandem mass spectrometry capabilities for comprehensive peptide characterization [11] [5].
Method validation for Acein purity assessment follows international pharmaceutical guidelines, establishing specificity, linearity, accuracy, precision, and robustness parameters [21] [20]. The validated method demonstrates sufficient sensitivity to detect impurities at the 0.1% level while maintaining quantitative accuracy across the analytical range [20] [21].
Peak purity assessment employs photodiode array detection and mass spectrometric confirmation to ensure the absence of co-eluting compounds [22] [23]. This comprehensive approach provides confidence in the purity determination and supports regulatory compliance requirements [16] [17].